molecular formula C12H14ClNO B3089045 [2-(1-naphthyloxy)ethyl]amine hydrochloride CAS No. 118868-67-0

[2-(1-naphthyloxy)ethyl]amine hydrochloride

Cat. No.: B3089045
CAS No.: 118868-67-0
M. Wt: 223.7 g/mol
InChI Key: CODYKVATHUKKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-naphthyloxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C12H13NO·HCl and a molecular weight of 223.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-naphthyloxy)ethyl]amine hydrochloride typically involves the reaction of 2-(1-naphthyloxy)ethanol with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment to maintain the quality and yield of the product . The process is optimized to minimize waste and ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[2-(1-naphthyloxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones , while reduction can produce secondary amines .

Scientific Research Applications

[2-(1-naphthyloxy)ethyl]amine hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of [2-(1-naphthyloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [2-(1-naphthyloxy)ethyl]amine
  • [2-(1-naphthyloxy)ethyl]amine sulfate
  • [2-(1-naphthyloxy)ethyl]amine phosphate

Uniqueness

Compared to similar compounds, [2-(1-naphthyloxy)ethyl]amine hydrochloride is unique due to its hydrochloride salt form , which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

2-naphthalen-1-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODYKVATHUKKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118868-67-0
Record name 1-(2-aminoethoxy)naphthalene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-naphthyloxy)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(1-naphthyloxy)ethyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(1-naphthyloxy)ethyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(1-naphthyloxy)ethyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(1-naphthyloxy)ethyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(1-naphthyloxy)ethyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.